n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine
Description
n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine is a heterocyclic amine featuring a pyrimidine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an N-methyl ethylamine side chain at the 2-position. Its molecular formula is C₈H₁₁F₃N₃ (MW ≈ 206.19 g/mol).
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C8H10F3N3/c1-12-4-3-7-13-5-2-6(14-7)8(9,10)11/h2,5,12H,3-4H2,1H3 |
InChI Key |
PYFZKURZHPUNDM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine generally follows a multi-step approach:
- Construction of the pyrimidine ring with the trifluoromethyl substituent at the 4-position.
- Introduction of the ethanamine side chain at the 2-position of the pyrimidine ring.
- N-methylation of the ethanamine moiety.
These steps often involve condensation reactions, halogenation or substitution on the pyrimidine ring, and amine alkylation or reductive amination.
Preparation of 4-(Trifluoromethyl)pyrimidin-2-yl Precursors
A key intermediate is the 4-(trifluoromethyl)pyrimidin-2-yl core. According to a patent (US20090005569A1), the synthesis of trifluoromethyl-substituted pyrimidinones involves:
- Formation of dienoate intermediates by reaction of organic anhydrides and PPTS (pyridinium p-toluenesulfonate).
- Cyclization of these intermediates with ammonium salts (e.g., ammonium acetate or ammonium formate), formamide, or unsubstituted amides in the presence of methoxide to yield 4-trifluoromethyl-2(1H)-pyridinones.
- The reaction conditions include reflux temperatures between 120°C and 180°C, often without additional solvents or in polar aprotic solvents such as formamide or dimethylformamide.
- Isolation of the product by precipitation or extraction methods.
This method allows efficient incorporation of the trifluoromethyl group onto the heterocyclic ring with good yields (typically 70-90%) and purity.
Introduction of the Ethanamine Side Chain
The 2-position substitution with ethanamine or its derivatives can be achieved by nucleophilic substitution or coupling reactions on appropriately functionalized pyrimidine intermediates.
- Literature reports (J. Med. Chem. and RSC publications) describe the coupling of 2-chloropyrimidine derivatives with amines under basic conditions or in the presence of acetic acid and 1,4-dioxane at elevated temperatures (~110°C) for 24 hours to afford N-arylpyrimidin-2-amines.
- For the ethanamine side chain, 2-chloropyrimidine derivatives can be reacted with 2-aminoethan-1-amine or protected amine derivatives, followed by N-methylation.
- The N-methylation step can be performed using methylating agents such as methyl iodide or via reductive amination with formaldehyde and a suitable reducing agent.
Direct N-Methylation and Reductive Amination
- Reductive amination protocols have been used to introduce the N-methyl group on the ethanamine side chain, often employing formaldehyde and a reducing agent under mild conditions.
- Alternative methods include the use of secondary amines as starting materials, which can undergo N-trifluoromethylation or N-methylation using reagents such as carbon disulfide and silver fluoride, as recently reported. Although this method focuses on N-trifluoromethylation, it demonstrates the utility of direct amine functionalization under neutral conditions with good yields.
Comparative Data Table of Preparation Methods
Detailed Experimental Insights
- The cyclization step to form the trifluoromethylpyrimidinone core is often performed without solvents or in polar aprotic solvents like formamide, dimethylformamide, or 1-methyl-2-pyrrolidinone, at temperatures ranging from 120°C to 180°C. The use of ammonium acetate or ammonium formate as cyclization agents is common, with a slight excess preferred to drive the reaction to completion.
- The nucleophilic aromatic substitution (SNAr) on 2-chloropyrimidine derivatives is facilitated by the electron-deficient nature of the pyrimidine ring, allowing amines to displace the chlorine substituent under heating in solvents such as 1,4-dioxane with acetic acid as a catalyst.
- Reductive amination procedures involve the reaction of the primary or secondary amine with formaldehyde, followed by reduction with sodium cyanoborohydride or similar agents, providing selective N-methylation without overalkylation.
- Recent advances in N-trifluoromethylation provide alternative routes to functionalize amines bearing trifluoromethyl groups, which may be adapted for the synthesis of fluorinated pyrimidinyl amines.
Chemical Reactions Analysis
Types of Reactions: n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
a) 1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride
- Structure : Lacks the N-methyl group on the ethylamine side chain.
- The hydrochloride salt form enhances solubility for in vitro assays.
- Synthesis: Not detailed in evidence, but similar routes (e.g., nucleophilic substitution or reductive amination) are likely .
b) (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride
Piperidine and Benzyloxy-Substituted Analogs
Compounds 33–36 from (e.g., N-Methyl-2-(4-((2-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine ) feature a piperidine ring instead of pyrimidine, with benzyloxy-linked trifluoromethyl groups.
- Structural Contrasts :
- Piperidine introduces conformational flexibility.
- Benzyloxy groups increase molecular weight (e.g., compound 33 has HRMS [M+H]+ ≈ 413.2 vs. 206.19 for the target).
Aromatic Amines with Trifluoromethyl Substitutents
a) N-Benzyl-2-phenyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine (30fa/2.19a)
- Structure : Benzene rings replace pyrimidine, with a trifluoromethylphenyl group.
- Synthesis : Requires 24-hour reaction times and column chromatography (n-pentane:EtOAc = 20:1), yielding 28–43% .
- Applications: Studied in hydroamination reactions, highlighting utility in organocatalysis .
b) N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
- Structure : Branched alkyl chain and trifluoromethylphenyl group.
Fused Heterocyclic Systems
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Pyrazolo-pyrimidine fused core with chlorophenyl and methylphenyl substituents.
Comparative Data Table
Key Observations
- Structural Impact on Activity : Pyrimidine-based amines (e.g., target compound) offer hydrogen-bonding sites, whereas piperidine/benzene analogs prioritize flexibility or lipophilicity.
- Synthetic Complexity : Piperidine derivatives (e.g., compounds 33–35 ) require multi-step syntheses, while aromatic amines (e.g., 30fa ) are simpler but lower-yielding.
- Biological Potential: PRMT inhibitors (piperidine-based) and serotoninergic agents (branched amines) highlight divergent applications. The target compound’s discontinuation suggests unexplored therapeutic niches.
Biological Activity
n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group attached to a pyrimidine ring, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10F3N3. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability. These properties are crucial for the compound's effectiveness as a therapeutic agent.
Research indicates that this compound acts primarily as an ion channel modulator , particularly affecting sodium channels. This modulation is significant for developing treatments for various neurological disorders and pain management.
Ion Channel Interaction
Studies utilizing binding assays and electrophysiological techniques have demonstrated that this compound selectively inhibits voltage-gated sodium channels. Such inhibition is critical in the context of pain pathways and could lead to novel analgesics.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
Case Studies
Several studies have investigated the biological effects of this compound:
- Sodium Channel Inhibition : A study demonstrated that this compound effectively inhibits sodium channels, which are vital in transmitting pain signals. This property suggests its potential as a new class of analgesics.
- Antitumor Potential : In vitro studies revealed that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231), with an IC50 value indicating potent antiproliferative effects .
- Structure–Activity Relationship (SAR) : Research into the SAR of similar compounds has indicated that modifications to the pyrimidine structure can enhance biological activity and selectivity towards specific targets. Understanding these relationships is crucial for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. How can the synthesis of n-Methyl-2-(4-(trifluoromethyl)pyrimidin-2-yl)ethan-1-amine be optimized for reproducibility and yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and deprotection steps. For example, analogous compounds (e.g., compounds 33–35 in ) are synthesized via four-step procedures using catalysts like Pd or Cu, with strict control of temperature and inert atmospheres. Key parameters include:
- Reagent stoichiometry : Ensure precise molar ratios of starting materials (e.g., trifluoromethyl pyrimidine derivatives and methylamine).
- Solvent selection : Use polar aprotic solvents (e.g., DMF or toluene) to enhance reaction efficiency .
- Purification : Employ column chromatography (e.g., n-pentane:EtOAc gradients) to isolate intermediates, followed by HCl/MeOH treatment for salt formation and conversion to free base .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use NMR in deuterated solvents (e.g., CDOD) to confirm structural motifs like methyl groups (δ ~2.2–2.5 ppm) and pyrimidine protons (δ ~8.0–8.5 ppm). Coupling constants (e.g., ) help verify substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]) with <5 ppm error to confirm molecular formula .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability. Techniques to study this include:
- Computational modeling : Calculate logP and polar surface area (PSA) using software like ChemAxon.
- Solubility assays : Measure aqueous solubility via shake-flask methods in PBS (pH 7.4) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-response curves : Perform IC/EC assays in triplicate to assess potency variability (e.g., enzyme inhibition vs. cell viability).
- Off-target profiling : Use kinase panels or proteome-wide profiling to identify non-specific interactions .
- Structural analogs : Compare activity with derivatives (e.g., replacing CF with CH) to isolate the role of substituents .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the pyrimidine 4-position (e.g., morpholine or piperazine) to modulate steric and electronic effects.
- Biological assays : Test analogs against related targets (e.g., PRMTs or kinases) to quantify selectivity indices .
- Molecular docking : Simulate binding modes in target proteins (e.g., PRMT5) using software like AutoDock Vina to prioritize synthetic targets .
Q. What mechanistic insights explain the compound’s dual inhibitory activity in enzyme assays?
- Methodological Answer :
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Isothermal titration calorimetry (ITC) : Measure binding affinities (K) to confirm multi-target engagement .
- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., PRMT5 C449A) to test binding dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
